

L-Homotyrosine: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	L-Homotyrosine	
Cat. No.:	B1598195	Get Quote

An In-depth Guide to the Commercial Sourcing, Properties, and Research Applications of **L-Homotyrosine**

Introduction

L-Homotyrosine, a non-proteinogenic amino acid and a close structural analog of L-tyrosine, is a valuable building block in contemporary chemical and biological research. Its unique structural feature—an additional methylene group in its side chain—imparts distinct physicochemical properties that are leveraged in peptide synthesis, drug discovery, and neuroscience research. This technical guide provides a comprehensive overview of commercially available **L-Homotyrosine**, its derivatives, and their applications, with a focus on providing researchers, scientists, and drug development professionals with the practical information needed to effectively utilize this compound in their work.

Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer **L-Homotyrosine** and its derivatives for research purposes. The most common forms available are the free amino acid, its hydrobromide salt, and the N- α -Fmoc protected version for solid-phase peptide synthesis (SPPS). When selecting a supplier, it is crucial to consider the purity, form of the compound, and the availability of a comprehensive Certificate of Analysis (CoA).



Table 1: Commercial Suppliers of L-Homotyrosine and its Derivatives

Supplier	Product Name	CAS Number	Molecular Formula	Purity Specification
Chem-Impex	Fmoc-L- homotyrosine	198560-10-0	C25H23NO5	≥ 98% (HPLC)
L-Homotyrosine hydrobromide salt	141899-12-9	С10Н13NО3·НВг	≥ 97% (NMR)	
MedchemExpres s	L-Homotyrosine	221243-01-2	С10Н13NО3	97.0%
Sigma-Aldrich	L-β- Homotyrosine hydrochloride	336182-13-9	C10H13NO3·HCl	≥97.0% (HPLC)
CP Lab Safety	L-Beta- homotyrosine, HCl	336182-13-9	C10H13NO3·HCl	min 96%

Physicochemical Properties and Handling Solubility

The solubility of **L-Homotyrosine** is a critical factor for its use in various experimental settings. While specific quantitative data for **L-Homotyrosine** is limited, the solubility of its parent amino acid, L-Tyrosine, provides a useful reference. L-Tyrosine exhibits low solubility in water at neutral pH but is soluble in acidic and alkaline solutions.

Table 2: Solubility of L-Tyrosine in Various Solvents at 25°C



Solvent	Mole Fraction Solubility (x10⁵)
Water	2.51
Methanol	0.83
Ethanol	0.38
n-Propanol	0.19
Dimethyl Sulfoxide (DMSO)	16.95

Data for L-Tyrosine is provided as a proxy. Actual solubility of **L-Homotyrosine** may vary.

For practical laboratory use, MedchemExpress suggests that **L-Homotyrosine** can be dissolved in water at 2 mg/mL with the aid of ultrasonication and warming to 60°C[1].

Storage and Stability

Proper storage is essential to maintain the integrity of **L-Homotyrosine**. Lyophilized powders should be stored at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent oxidation[1]. It is recommended to prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles. While specific long-term stability data for **L-Homotyrosine** solutions is not readily available, general guidelines for amino acid solutions suggest they can be stable for at least 6 weeks when stored at 4°C, though sensitive amino acids like methionine are best prepared fresh.

Experimental Protocols

Incorporation of L-Homotyrosine in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-**L-Homotyrosine** is prevalent in the synthesis of novel peptides with modified properties. The following is a generalized protocol for the manual incorporation of Fmoc-**L-Homotyrosine** into a peptide sequence using standard Fmoc/tBu chemistry.

Materials:



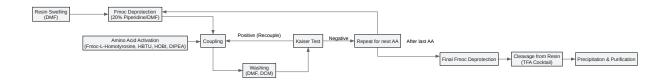
- Fmoc-L-Homotyrosine
- Rink Amide resin (or other suitable solid support)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution (20% in DMF)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
- N,N-Diisopropylethylamine (DIPEA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
 (TIS))
- Cold diethyl ether

Protocol:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Homotyrosine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
- Coupling: Add the activated Fmoc-L-Homotyrosine solution to the deprotected resin. Agitate
 the mixture for 1-2 hours at room temperature.
- Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.



- Confirmation of Coupling: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
- Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
- Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.
- Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3
 hours at room temperature to cleave the peptide from the resin and remove side-chain
 protecting groups.
- Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. The purified peptide can then be obtained by reverse-phase HPLC.



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Figure 1: Workflow for incorporating Fmoc-**L-Homotyrosine** in SPPS.

Use of L-Homotyrosine in Primary Neuron Culture for Neuroscience Research

Foundational & Exploratory





L-Homotyrosine can be utilized in neuronal cell culture to investigate its effects on neuronal function, survival, and its potential as a precursor for novel neurotransmitters. The following is a general protocol for treating primary neuron cultures with **L-Homotyrosine**.

Materials:

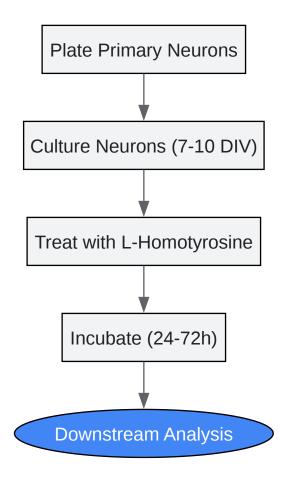
- Primary neurons (e.g., hippocampal or cortical neurons)
- Neurobasal medium supplemented with B-27 and GlutaMAX
- L-Homotyrosine stock solution (sterile-filtered)
- Poly-D-lysine coated culture plates
- Cell culture incubator (37°C, 5% CO₂)

Protocol:

- Cell Plating: Plate primary neurons on poly-D-lysine coated plates at a desired density in supplemented Neurobasal medium.
- Cell Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO₂. Perform partial media changes every 3-4 days.
- Preparation of L-Homotyrosine Working Solution: Prepare a stock solution of L-Homotyrosine in an appropriate solvent (e.g., sterile water with slight acidification or basification to aid dissolution, followed by neutralization). Sterilize the stock solution by filtration through a 0.22 µm filter. Dilute the stock solution to the desired final concentration in pre-warmed culture medium.
- Treatment: After the neurons have matured in culture (e.g., 7-10 days in vitro), replace the
 existing medium with the medium containing the desired concentration of L-Homotyrosine.
 Include a vehicle control (medium with the solvent used for the stock solution).
- Incubation: Incubate the treated neurons for the desired period (e.g., 24, 48, or 72 hours).
- Downstream Analysis: Following incubation, the neurons can be analyzed for various endpoints, such as:



- Viability assays: (e.g., MTT, LDH assay) to assess cytotoxicity.
- Immunocytochemistry: to visualize neuronal morphology and protein expression (e.g., staining for neuronal markers like MAP2 or Tuj1, and enzymes involved in neurotransmitter synthesis).
- HPLC analysis of cell lysates or culture medium: to quantify the uptake of L-Homotyrosine and the synthesis of potential metabolites.
- Electrophysiological recordings: to assess changes in neuronal activity.



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Figure 2: Experimental workflow for treating primary neurons with **L-Homotyrosine**.

Signaling Pathways and Potential Mechanisms of Action



Potential Role as a Neurotransmitter Precursor

L-Tyrosine is the natural precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. Given its structural similarity, **L-Homotyrosine** is hypothesized to enter this pathway and be converted into novel, "homo"-catecholamines. This conversion would be initiated by tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.



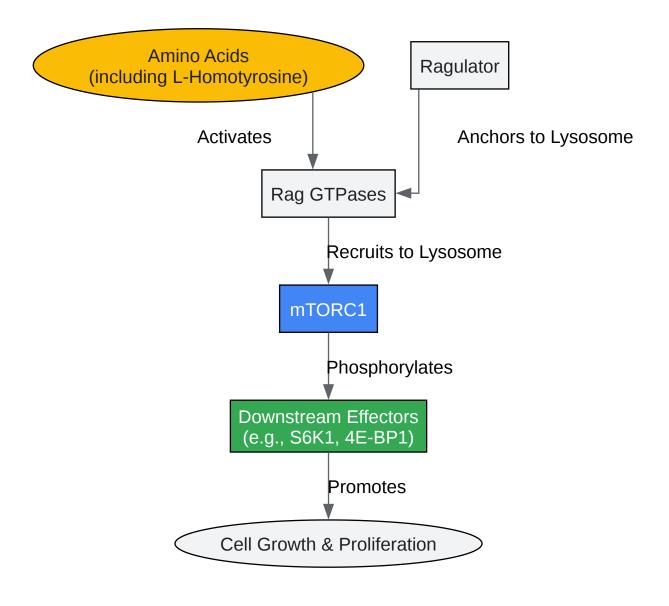
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Figure 3: Putative pathway for the synthesis of "homo"-catecholamines from L-Homotyrosine.

Amino Acid Sensing and mTOR Signaling

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and it is highly responsive to amino acid availability. While the specific role of **L-Homotyrosine** in modulating mTOR signaling has not been extensively studied, it is plausible that, as an amino acid, it can influence this pathway. The Rag GTPases are key mediators of amino acid sensing by mTORC1, promoting its translocation to the lysosomal surface where it is activated.





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Figure 4: General overview of amino acid sensing by the mTORC1 signaling pathway.

Conclusion

L-Homotyrosine is a versatile and valuable tool for researchers in various fields. Its commercial availability in different forms allows for its straightforward application in peptide synthesis and cell-based assays. While specific, detailed experimental data for **L-Homotyrosine** is still emerging, the extensive knowledge base for its structural analog, L-Tyrosine, provides a solid foundation for developing robust experimental protocols. As research continues, a deeper understanding of the unique biological activities and signaling pathways



modulated by **L-Homotyrosine** will undoubtedly unlock new avenues for therapeutic intervention and a more profound comprehension of fundamental biological processes.

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References

- 1. Solubility of I-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis [inis.iaea.org]
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